molecular formula C19H23N3O2S2 B4738847 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide

Cat. No. B4738847
M. Wt: 389.5 g/mol
InChI Key: ATPMCJWRNUWMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EPT or EPTES and is a member of the pyrazole family of compounds.

Mechanism of Action

The mechanism of action of EPTES is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various cellular processes, and their inhibition by EPTES has been shown to have therapeutic benefits.
Biochemical and Physiological Effects:
EPTES has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPTES in lab experiments is its high potency and selectivity towards various enzymes. This makes it an ideal tool for studying the biological functions of these enzymes. However, one of the limitations of using EPTES is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on EPTES. One potential area of research is the development of EPTES-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the synthesis of EPTES derivatives with improved solubility and potency. Furthermore, the use of EPTES in catalysis and material science is an area of research that has yet to be fully explored.

Scientific Research Applications

EPTES has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, EPTES has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-4-21-12-11-17(20-21)14-22(26(23,24)19-6-5-13-25-19)18-9-7-16(8-10-18)15(2)3/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPMCJWRNUWMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide
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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide
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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide
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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide
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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide
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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide

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